molecular formula C27H27N5O4S2 B2914608 5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 896383-42-9

5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

カタログ番号: B2914608
CAS番号: 896383-42-9
分子量: 549.66
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,4-a]quinazoline core. Key structural elements include:

  • Thiazoloquinazoline backbone: A fused bicyclic system combining thiazole and quinazoline rings, with a sulfanylidene group (C=S) at position 1 and a ketone (C=O) at position 3.
  • Substituents: A 4-phenylpiperazine-1-carbonyl group at position 8, which may enhance binding to biological targets (e.g., neurotransmitter receptors or kinases) due to the phenylpiperazine moiety’s pharmacological relevance.

The molecule’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazoloquinazoline scaffold could modulate activity.

特性

IUPAC Name

5-oxo-N-(oxolan-2-ylmethyl)-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4S2/c33-24-20-9-8-17(26(35)31-12-10-30(11-13-31)18-5-2-1-3-6-18)15-21(20)32-23(29-24)22(38-27(32)37)25(34)28-16-19-7-4-14-36-19/h1-3,5-6,17,19-21H,4,7-16H2,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTUMXVEAALZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, influencing various biological pathways.

Chemical Structure

The compound features several key functional groups:

  • Thiazole and Quinazoline Rings: These heterocyclic structures are known for their biological activities.
  • Piperazine moiety: Often associated with psychoactive effects and used in various pharmaceuticals.
  • Oxolan moiety: Contributes to the compound's solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The presence of sulfur and nitrogen atoms in its structure may contribute to antimicrobial activity, as similar compounds have shown efficacy against bacterial strains.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The thiazole and quinazoline rings may interact with specific enzymes involved in cell signaling pathways.
  • Receptor Modulation: The piperazine component is known to bind to neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antitumor Efficacy in Breast Cancer Models:
    • A study examined the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry.
  • Antimicrobial Testing:
    • In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.

Data Tables

Biological ActivityAssay TypeResult
Antitumor (MCF-7 cells)Cell Viability AssayIC50 = 10 µM
Antimicrobial (S. aureus)MIC TestMIC = 32 µg/mL
Antimicrobial (E. coli)MIC TestMIC = 64 µg/mL

Research Findings

Recent findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacokinetics: Studies are ongoing to determine absorption rates and metabolic pathways.
  • Synergistic Effects: Research is also investigating potential synergistic effects when combined with existing chemotherapeutic agents.

類似化合物との比較

Comparison with Similar Compounds

The structural analogs described in provide a basis for comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights
5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide Thiazolo[3,4-a]quinazoline 8-(4-phenylpiperazine-1-carbonyl), 3-carboxamide with oxolan-2-ylmethyl chain Likely involves coupling of activated carboxylic acid derivatives (e.g., DCC/HOBt)
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Benzo[d]oxazol-2-one Phenylpiperazine carboxamide, propanoyl linker Synthesized via DCC/HOBt-mediated coupling in DMF
4-(3-(2,3-Dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Dihydrobenzo[b][1,4]oxazine Phenylpiperazine carboxamide, propanoyl linker Alkylation of dihydrobenzooxazine with ethyl bromopropionate, followed by hydrolysis

Key Observations:

Core Structure Differences :

  • The thiazoloquinazoline core in the target compound is more electron-deficient due to the fused thiazole and quinazoline rings, compared to the benzooxazol or dihydrobenzooxazine cores in compounds. This may influence π-π stacking interactions in biological systems.
  • The sulfanylidene group (C=S) in the target compound could enhance metal-binding capacity compared to the ketone (C=O) in benzo[d]oxazol derivatives .

Substituent Similarities: Both the target compound and analogs in feature 4-phenylpiperazine-1-carboxamide groups, a motif known for CNS activity and kinase inhibition. The oxolan-2-ylmethyl chain in the target compound may confer better solubility than the propanoyl linkers in analogs, which lack heteroatoms in their side chains.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step functionalization of the thiazoloquinazoline core, similar to the HOBt/DCC-mediated coupling strategies described in .
  • Purification of such polycyclic systems would demand advanced chromatographic techniques (e.g., preparative HPLC or column chromatography).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。